4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)cyclohexanecarboxamide

Description

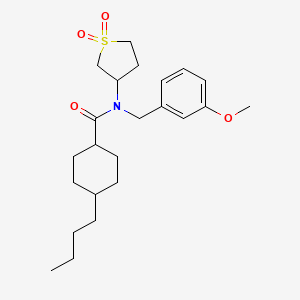

4-Butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)cyclohexanecarboxamide is a structurally complex carboxamide derivative featuring a cyclohexane core substituted with a butyl chain and two distinct nitrogen-bound groups: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing heterocycle) and a 3-methoxybenzyl aromatic moiety. This compound’s design integrates steric bulk, lipophilicity (via the butyl chain), and electronic modulation (via the methoxy group), making it a candidate for applications in materials science or medicinal chemistry.

Properties

Molecular Formula |

C23H35NO4S |

|---|---|

Molecular Weight |

421.6 g/mol |

IUPAC Name |

4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C23H35NO4S/c1-3-4-6-18-9-11-20(12-10-18)23(25)24(21-13-14-29(26,27)17-21)16-19-7-5-8-22(15-19)28-2/h5,7-8,15,18,20-21H,3-4,6,9-14,16-17H2,1-2H3 |

InChI Key |

FRQUSPJYVBFDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

- 2-Fluorobenzyl Analog (): The compound 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide replaces the 3-methoxy group with a 2-fluoro substituent. This substitution could also influence solubility and metabolic stability .

- 4-Isopropylbenzyl Analog (): N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide features a 4-isopropylbenzyl group and a hexyloxy chain. The isopropyl group introduces steric hindrance, which might reduce packing efficiency in crystalline materials, while the hexyloxy chain enhances lipophilicity. Compared to the target compound’s butyl chain, the longer hexyloxy group could increase solubility in nonpolar matrices but reduce compatibility with polar polymers like poly(3-hexylthiophene) (P3HT) .

Role of Cyclohexane vs. Benzene Cores ()

Bisamide derivatives with benzene (N,N′-1,4-phenylenebisbenzamide) or cyclohexane (N1,N4-dicyclohexyl-1,4-benzenedicarboxamide) cores were tested as nucleating agents for P3HT. Despite sharing a 7.88 Å repeating distance (epitaxially matching P3HT’s c-direction), these compounds showed poor nucleation efficiency at 1 wt% concentration. In contrast, the structurally optimized NA1 (unrelated but analogous in design philosophy) achieved superior performance at 0.01 wt%, underscoring that substituent-specific interactions (e.g., hydrogen bonding, conformational flexibility) are critical beyond mere structural similarity. This suggests that the target compound’s methoxy and sulfone groups may enhance nucleation by enabling stronger dipole interactions or reduced steric clashes .

Simplified Analogs ()

N-(3-Acetylphenyl)cyclohexanecarboxamide lacks the advanced substituents of the target compound, retaining only the cyclohexanecarboxamide core. Its simpler structure likely results in lower molecular weight (245.32 g/mol vs. ~450–500 g/mol for the target compound) and reduced steric complexity.

Pharmacologically Oriented Derivatives ()

While sharing the cyclohexanecarboxamide scaffold, its indazole and methoxyphenyl groups diverge significantly from the target compound’s substituents, highlighting the scaffold’s versatility across applications. Pharmacokinetic properties (e.g., metabolic stability, target binding) would vary drastically due to these structural differences .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Structural Optimization Trumps Epitaxial Match: Even with epitaxial alignment (e.g., 7.88 Å repeat distance), nucleation efficiency in P3HT requires precise substituent tuning, as seen in . The target compound’s methoxy and sulfone groups may facilitate stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) critical for performance .

Substituent-Driven Property Modulation: The butyl chain balances lipophilicity and steric bulk, while the 3-methoxybenzyl group offers electronic modulation. Analogous fluorobenzyl or isopropylbenzyl derivatives may underperform due to altered electronic profiles or excessive steric hindrance .

Diverse Applications: Cyclohexanecarboxamide derivatives span materials science (polymer nucleation) and drug discovery (kinase inhibitors), underscoring the scaffold’s adaptability. The target compound’s niche likely lies in supramolecular applications, given the demonstrated importance of substituent specificity in such contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.